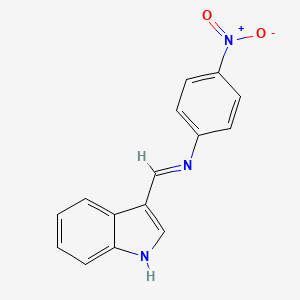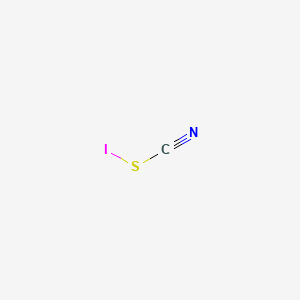
Iodine thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodine thiocyanate is a chemical compound with the formula ISCN. It is an organoiodine compound that features a thiocyanate group bonded to an iodine atom. This compound is known for its unique reactivity and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodine thiocyanate can be synthesized through the reaction of iodine with thiocyanate salts. One common method involves the reaction of iodine with potassium thiocyanate in an aqueous solution. The reaction proceeds as follows: [ I_2 + KSCN \rightarrow ISCN + KI ]
Industrial Production Methods: Industrial production of this compound typically involves the same reaction but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The reaction is usually carried out in a controlled environment to prevent contamination and ensure safety.
Chemical Reactions Analysis
Types of Reactions: Iodine thiocyanate undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reaction conditions.
Reduction: It can also be reduced under specific conditions to yield different compounds.
Substitution: this compound can participate in substitution reactions where the thiocyanate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used to replace the thiocyanate group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce iodine and thiocyanate ions, while reduction can yield iodide and thiocyanate ions.
Scientific Research Applications
Iodine thiocyanate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.
Biology: this compound is used in various biological assays and experiments.
Industry: this compound is used in the production of certain chemicals and materials.
Mechanism of Action
The mechanism of action of iodine thiocyanate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the uptake of iodide ions by the thyroid gland, affecting thyroid hormone synthesis. This is due to its structural similarity to iodide ions, allowing it to compete for transport by the sodium/iodide symporter.
Comparison with Similar Compounds
- Cyanogen iodide (ICN)
- Iodine azide (IN3)
- Potassium thiocyanate (KSCN)
- Sodium thiocyanate (NaSCN)
Properties
CAS No. |
105918-65-8 |
|---|---|
Molecular Formula |
CINS |
Molecular Weight |
184.99 g/mol |
IUPAC Name |
iodo thiocyanate |
InChI |
InChI=1S/CINS/c2-4-1-3 |
InChI Key |
LOMPYPGVYNRXCJ-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)SI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene](/img/structure/B14327821.png)
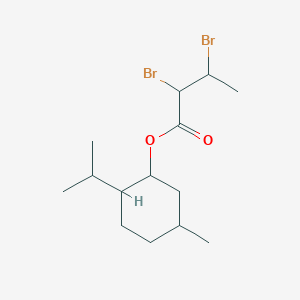
![3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid](/img/structure/B14327842.png)
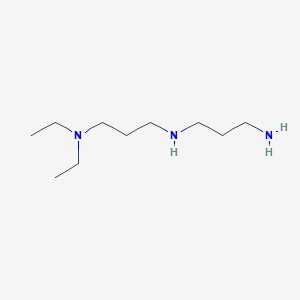
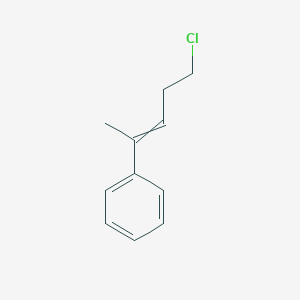


![4-Methoxy-6-methyl-5-[phenyl(phenylsulfanyl)methyl]-2H-pyran-2-one](/img/structure/B14327857.png)

![3-[2-(Acetyloxy)ethyl]-5-cyano-1-ethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide](/img/structure/B14327890.png)
![Benzene, 1-methoxy-4-[(3-phenylpropoxy)methyl]-](/img/structure/B14327906.png)

